molecular formula C21H18ClN5O3S B13820007 2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

Cat. No.: B13820007
M. Wt: 455.9 g/mol
InChI Key: IKZQFHQCSBTSIE-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate is a complex organic compound that features a combination of several functional groups, including an indole ring, a triazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of the indole and triazine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The triazine ring can be synthesized through the cyclization of appropriate precursors under basic conditions . The final step involves the coupling of the indole and triazine intermediates with 4-chloroaniline and ethyl acetate under controlled conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18ClN5O3S

Molecular Weight

455.9 g/mol

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C21H18ClN5O3S/c1-2-27-16-6-4-3-5-15(16)19-20(27)24-21(26-25-19)31-12-18(29)30-11-17(28)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,28)

InChI Key

IKZQFHQCSBTSIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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